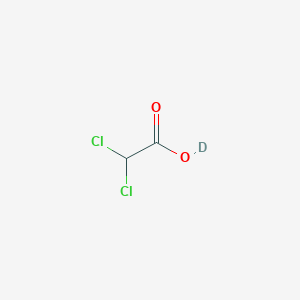
Deuterio 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroacetic acid-OD, also known as dichloroethanoic acid, is an organic compound with the chemical formula CHCl₂COOH. It is a derivative of acetic acid where two hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is known for its strong acidic properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroacetic acid-OD is typically synthesized through the reduction of trichloroacetic acid. The reduction process involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, dichloroacetic acid-OD is produced by the chlorination of acetic acid. This process involves the reaction of acetic acid with chlorine gas under controlled conditions to yield dichloroacetic acid-OD .
Chemical Reactions Analysis
Types of Reactions: Dichloroacetic acid-OD undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce trichloroacetic acid.
Reduction: It can be reduced to monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃) are commonly used.
Major Products Formed:
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
Dichloroacetic acid-OD has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: It is used in studies related to cellular metabolism and enzyme inhibition.
Medicine: Dichloroacetic acid-OD has been investigated for its potential use in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase, which affects cancer cell metabolism
Mechanism of Action
Dichloroacetic acid-OD exerts its effects primarily by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy metabolism. By altering the metabolic pathways, dichloroacetic acid-OD can affect the growth and survival of cancer cells .
Comparison with Similar Compounds
Chloroacetic acid: Contains one chlorine atom instead of two.
Trichloroacetic acid: Contains three chlorine atoms.
Acetic acid: The parent compound with no chlorine atoms
Comparison:
Dichloroacetic acid-OD stands out due to its unique combination of strong acidity, reactivity, and potential therapeutic applications, making it a valuable compound in various fields of science and industry.
Properties
Molecular Formula |
C2H2Cl2O2 |
|---|---|
Molecular Weight |
129.95 g/mol |
IUPAC Name |
deuterio 2,2-dichloroacetate |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i/hD |
InChI Key |
JXTHNDFMNIQAHM-DYCDLGHISA-N |
Isomeric SMILES |
[2H]OC(=O)C(Cl)Cl |
Canonical SMILES |
C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


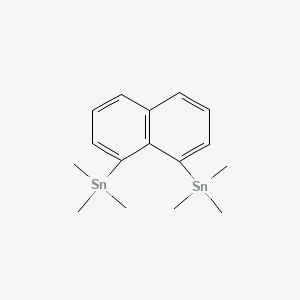

![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
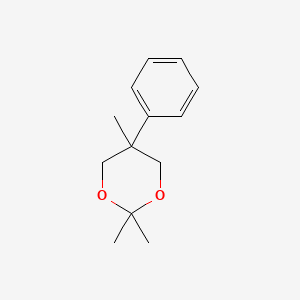
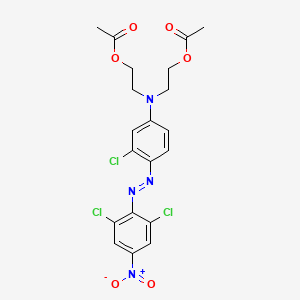
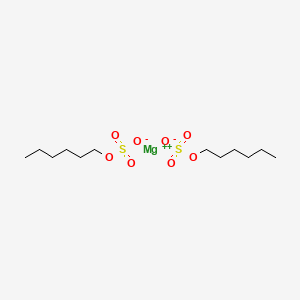

![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B13777671.png)

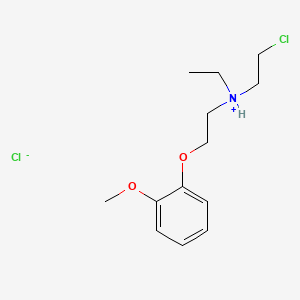
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
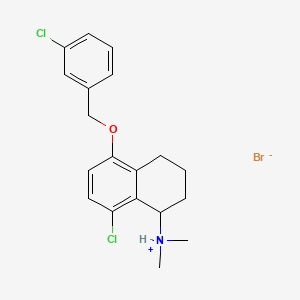
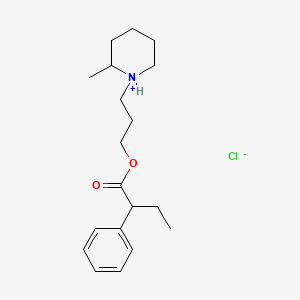
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
